2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-
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Overview
Description
2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)- is a chemical compound with the molecular formula C14H19NOS and a molecular weight of 249.37200 . This compound is known for its unique structure, which includes a piperidine ring, a thione group, and a phenylethyl substituent. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)- typically involves the reaction of piperidine derivatives with thionating agents. One common method is the reaction of 2-piperidone with Lawesson’s reagent under controlled conditions to introduce the thione group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)- involves its interaction with specific molecular targets and pathways. The thione group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The phenylethyl group may also contribute to the compound’s biological effects by interacting with cellular receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidinethione
- 1-Phenylethyl-2-piperidinethione
- 6-Methyl-2-piperidinethione
Uniqueness
2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)- is unique due to its specific combination of functional groups and stereochemistry. The presence of the hydroxy-phenylethyl group and the (6S)-configuration distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity .
Properties
CAS No. |
683771-94-0 |
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Molecular Formula |
C14H19NOS |
Molecular Weight |
249.37 g/mol |
IUPAC Name |
(6S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-methylpiperidine-2-thione |
InChI |
InChI=1S/C14H19NOS/c1-11-6-5-9-14(17)15(11)13(10-16)12-7-3-2-4-8-12/h2-4,7-8,11,13,16H,5-6,9-10H2,1H3/t11-,13-/m0/s1 |
InChI Key |
UKLLTZRSXOQKPK-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=S)N1[C@@H](CO)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCCC(=S)N1C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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